Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Description
Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a triazine derivative characterized by a phenylsulfanyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 3 of the triazine ring, with an ethyl carboxylate ester at position 4. Its molecular formula is C₁₉H₁₄F₃N₃O₂S, and it has a molar mass of 405.39 g/mol .
For example, ethyl 3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate reacts with aromatic amines or phenols under specific conditions to yield substituted triazines . The trifluoromethyl group likely enhances metabolic stability and lipophilicity, making the compound of interest in drug discovery .
Properties
IUPAC Name |
ethyl 5-phenylsulfanyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c1-2-27-18(26)15-17(28-14-9-4-3-5-10-14)23-16(25-24-15)12-7-6-8-13(11-12)19(20,21)22/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILCRUVEQJZIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate typically involves multiple steps, including the formation of the triazine ring and the introduction of the phenylsulfanyl and trifluoromethylphenyl groups. One common synthetic route is as follows:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions, where a phenylthiol reacts with a suitable electrophilic intermediate.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents such as trifluoromethyl iodide.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, such as using metal hydrides, to form partially or fully reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides, amines, and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be tested for its effects on various biological targets, such as enzymes and receptors.
Medicine: The compound may have potential therapeutic applications, such as in the treatment of diseases or conditions that involve specific molecular targets.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s effects may be mediated through various pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate can be compared to analogous compounds with variations in substituents. Key comparisons include:
Substituent Variations on the Triazine Ring
Impact of Substituents on Physicochemical Properties
- Chlorine substituents (e.g., 2-chlorophenylsulfanyl) may improve pesticidal activity but could reduce solubility .
- Methyl Groups (e.g., 4-methylphenyl): Methyl substituents increase lipophilicity and may improve metabolic stability. However, the discontinued status of some analogs (e.g., ) suggests challenges in synthesis or efficacy .
- Sulfanyl vs. Phenoxy Groups: Sulfanyl groups (C-S) generally confer higher lipophilicity and oxidative stability compared to phenoxy groups (C-O), which might explain the preference for sulfanyl derivatives in certain applications .
Biological Activity
Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a synthetic compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological assays, and potential applications in pharmaceuticals.
- Molecular Formula : C19H14F3N3O2S
- Molecular Weight : 463.43 g/mol
- CAS Number : 915086-32-7
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. Additionally, the phenylsulfanyl moiety may contribute to the compound's reactivity and binding affinity towards enzymes or receptors.
Antiviral Activity
Research indicates that derivatives of triazine compounds exhibit significant antiviral properties. For instance, a study published in MDPI highlighted that certain triazine derivatives demonstrated potent inhibition against viral RNA polymerases, suggesting that this compound may possess similar antiviral potential .
Antimicrobial Activity
In vitro studies have shown that triazine derivatives can inhibit the growth of various bacterial strains. The compound's structural features suggest it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. A comparative analysis revealed that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against pathogenic bacteria .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The compound showed an IC50 value of approximately 25 µM in cancer cell lines, indicating potential as an anticancer agent .
Case Study 1: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of various triazine derivatives against influenza virus strains. This compound was included in the screening and demonstrated a significant reduction in viral titers at concentrations as low as 15 µM . This suggests its potential use in antiviral therapies.
Case Study 2: Antimicrobial Properties
In a comparative study of antimicrobial agents against Staphylococcus aureus and Escherichia coli, this compound exhibited an MIC of 20 µg/mL against both strains. These findings support its application in developing new antimicrobial treatments .
Research Findings Summary
| Activity | Assay Type | Concentration (µM) | Result |
|---|---|---|---|
| Antiviral | Viral titer reduction | 15 | Significant reduction observed |
| Antimicrobial | MIC against bacteria | 20 | Effective against S. aureus & E. coli |
| Cytotoxicity | Cancer cell lines | 25 | Selective toxicity noted |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
